Iodohippurate sodium I-125 is a radiopharmaceutical compound primarily used in medical imaging, particularly for renal function assessment. It is a derivative of hippuric acid, labeled with the radioactive isotope iodine-125. This compound serves as a diagnostic tool in nuclear medicine, allowing for the visualization of renal blood flow and function through scintigraphy.
Iodohippurate sodium I-125 is synthesized from hippuric acid, which is naturally occurring in the body as a product of the metabolism of benzoic acid. The iodine-125 isotope is produced through neutron activation of tellurium or by other nuclear reactions, making it suitable for radiolabeling applications in medical diagnostics.
This compound falls under the category of radiopharmaceuticals, specifically as a diagnostic agent used in nuclear medicine. It is classified based on its use in imaging and therapeutic applications involving radioactive isotopes.
The synthesis of iodohippurate sodium I-125 typically involves the radioiodination of hippuric acid. The most common method includes:
The reaction generally requires careful control of temperature and pH to optimize yield and radiochemical purity. Techniques such as high-performance liquid chromatography (HPLC) are frequently employed to purify the final product and ensure that it meets the required standards for clinical use .
Iodohippurate sodium I-125 consists of a hippurate backbone (which includes an aromatic ring) with an iodine atom substituted at one of its positions. The molecular formula can be represented as:
The molecular weight of iodohippurate sodium I-125 is approximately 282.08 g/mol. The structure can be visualized as follows:
The primary chemical reaction involved in the synthesis of iodohippurate sodium I-125 is an electrophilic aromatic substitution, where the iodine atom replaces a hydrogen atom on the aromatic ring of hippuric acid.
This reaction typically occurs under mild acidic conditions, where iodine acts as an electrophile. The presence of oxidizing agents may be necessary to enhance the reactivity of iodine and ensure efficient substitution .
Upon administration, iodohippurate sodium I-125 is rapidly taken up by renal tubular cells through active transport mechanisms similar to those used for endogenous organic anions. Once inside the cells, it undergoes metabolic processes that allow for visualization via gamma camera imaging.
The uptake and excretion patterns can be quantitatively analyzed using scintigraphy, providing valuable information about renal function such as glomerular filtration rate and renal blood flow .
Relevant data includes its behavior under various pH levels and temperatures, which can affect its stability and efficacy .
Iodohippurate sodium I-125 is primarily used in:
Its application extends beyond diagnostics into research realms where understanding renal dynamics is crucial .
Iodohippurate Sodium I-125 (ortho-iodohippurate sodium I-125 or I-125 OIH) emerged in the 1960s as a transformative radiopharmaceutical for quantifying effective renal plasma flow (ERPF). Its molecular structure (C~9~H~7~INO~3~·Na) features an iodine-125 radiolabel attached to the hippurate molecule, enabling precise tracking of renal tubular secretion without metabolic alteration. With a molecular weight of 325.0512 g/mol and an achiral, non-optical configuration, this compound exhibited ideal pharmacokinetics: rapid plasma clearance (>90% extraction in a single pass) and exclusive excretion via tubular secretion, making it a physiological analog of para-aminohippuric acid (PAH) [1].
Table 1: Molecular and Functional Properties of Iodohippurate Sodium I-125
Property | Specification | Clinical Relevance |
---|---|---|
Molecular Formula | C~9~H~7~INO~3~·Na | Ensures structural specificity for tubular secretion |
Radioisotope | Iodine-125 (γ-emitter, 35.5 keV) | Low-energy photon suitable for probe detection |
Plasma Protein Binding | <10% | High bioavailable fraction for renal extraction |
Primary Excretion Mechanism | Tubular secretion (>90%) | Accurate ERPF measurement |
FDA Approval Era | 1960s | Standardized renal function diagnostics |
By the mid-1960s, I-125 Hippuran replaced older agents due to its superior biokinetic accuracy. Studies confirmed its extraction efficiency mirrored PAH, establishing it as the "radiopharmaceutical standard" for ERPF quantification in renal failure patients. Its adoption coincided with the clinical need for reliable renal function assessment in chronic kidney disease cohorts, where conventional agents yielded inconsistent results [1] [7].
The shift from Iodohippurate Sodium I-131 to I-125 was driven by radiation safety imperatives, though it presented technical trade-offs:
Suboptimal Imaging: Poor spatial resolution in early gamma cameras due to high-energy scatter [1] [6].
I-125 Advantages:
Table 2: Radiation Dosimetry Comparison: I-131 vs. I-125 Hippuran
Parameter | I-131 Hippuran | I-125 Hippuran | Reduction Factor |
---|---|---|---|
Photon Energy | 364 keV | 35.5 keV | 10× lower penetration |
Thyroid Dose* | 0.4 rad/mCi | 0.02 rad/mCi | 20× |
Kidney Dose* | 0.5 rad/mCi | 0.03 rad/mCi | 16× |
Lead Shielding (90% attenuation) | 3 cm | 0.28 mm | >100× thinner |
Estimated doses for 100 μCi administration. Thyroid uptake assumed at 25% [1] [6]. |
Despite dosimetry benefits, I-125’s low-energy photons posed detection challenges:
I-125 Hippuran became integral to functional nephrography during the 1960s–1970s, despite era-specific technological constraints:
◼ Probe-Centric Renography
The procedure standardized as follows:
This method enabled dynamic ERPF assessment but lacked anatomic detail, limiting tumor or obstruction localization [3] [4].
◼ Cocktail Studies for Comprehensive Renal Evaluation
To minimize radiation while maximizing data, dual-radiotracer protocols emerged:
Table 3: Key Nephrography Techniques Using I-125 Hippuran (1960s–1980s)
Technique | Components | Primary Use | Era |
---|---|---|---|
Probe Renogram | I-125 Hippuran + external detector | ERPF quantification | 1965–1980 |
Renal Cocktail | I-125 Hippuran + 169Yb-EDTA | Combined ERPF/GFR measurement | 1970s onward |
Ischemic Kidney Assessment | I-125 Hippuran uptake in cortex slices | Tubular function in transplant grafts | 1970s |
◼ Decline and Legacy
By the 1980s, I-123 Hippuran (159 keV γ) and Tc-99m MAG3 replaced I-125 for gamma camera imaging. Nevertheless, I-125’s role cemented foundational principles:
Table: Standardized Nomenclature for Iodohippurate Sodium I-125
Designation Type | Name | Source |
---|---|---|
Preferred Name | Iodohippurate Sodium I-125 | NCATS Drugs |
Common Names | Sodium Iodohippurate (125 I); I-125 OIH; HIPPUTOPE I-125 | LactMed; NCATS |
Chemical Names | Glycine, N-(2-(iodo-125I)benzoyl)-, monosodium salt | NCATS Drugs |
Regulatory Identifiers | CAS: 7230-65-1; UNII: T5536Q4O60 | PubChem; FDA |
This compound’s history illustrates how targeted radiochemistry addressed diagnostic needs while navigating technological trade-offs—a paradigm persisting in modern renal radiopharmaceutical development.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: